Marginatoxin

Description

Structure

3D Structure

Properties

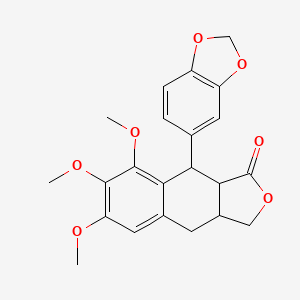

Molecular Formula |

C22H22O7 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C22H22O7/c1-24-16-8-12-6-13-9-27-22(23)19(13)17(18(12)21(26-3)20(16)25-2)11-4-5-14-15(7-11)29-10-28-14/h4-5,7-8,13,17,19H,6,9-10H2,1-3H3 |

InChI Key |

UYNLREYGLZRAKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(C3C(CC2=C1)COC3=O)C4=CC5=C(C=C4)OCO5)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Properties of Margatoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marginatoxin, more commonly and accurately known in scientific literature as Margatoxin (MgTX) , is a potent neurotoxin originally isolated from the venom of the Central American bark scorpion, Centruroides margaritatus[1][2]. First described in 1993, this peptide toxin has garnered significant interest within the scientific community for its high-affinity blockade of specific voltage-gated potassium channels, particularly Kv1.3[1][2][3]. This property makes it a valuable molecular probe for studying the physiology of these channels and a potential lead compound in the development of therapeutics for autoimmune diseases and other channelopathies.

This technical guide provides a comprehensive overview of the origin, biochemical properties, and mechanism of action of Margatoxin. It includes detailed experimental protocols derived from seminal studies, quantitative data for easy reference, and diagrams to illustrate key pathways and workflows.

Origin and Discovery

Margatoxin is a naturally occurring peptide found in the venom of the scorpion Centruroides margaritatus[1][2]. The venom of this scorpion, like that of many other buthid scorpions, is a complex mixture of bioactive compounds, including enzymes such as hyaluronidases, and a variety of neurotoxins that target ion channels[4][5]. These toxins have evolved to be highly specific and potent, enabling the scorpion to subdue its prey and defend against predators. The discovery and characterization of Margatoxin were pivotal in understanding the role of Kv1.3 channels in the immune system[2].

Biochemical and Biophysical Properties

Margatoxin is a 39-amino acid peptide with a molecular weight of approximately 4185 Daltons[1][6]. Its primary structure is characterized by the presence of three disulfide bridges, which are crucial for its three-dimensional structure and biological activity[1].

Table 1: Physicochemical Properties of Margatoxin

| Property | Value | Reference |

| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [1] |

| Molecular Weight | 4178.96 Da | [7] |

| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [1] |

| Purity (commercially available) | ≥95% (HPLC) | [7] |

| Solubility | Soluble to 0.50 mg/ml in water | [7] |

| CAS Number | 145808-47-5 | [7] |

Quantitative Data: Potency and Toxicity

Margatoxin is a high-affinity blocker of several subtypes of voltage-gated potassium channels. Its potency is typically measured by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50). While initially thought to be highly selective for Kv1.3, subsequent studies have shown that it also potently inhibits Kv1.1 and Kv1.2 channels[8][9].

Table 2: Inhibitory Activity of Margatoxin on Voltage-Gated Potassium Channels

| Channel Subtype | Dissociation Constant (Kd) | Half-Maximal Inhibitory Concentration (IC50) | Reference |

| Kv1.1 | 4.2 nM | - | [8][9] |

| Kv1.2 | 6.4 pM | - | [8][9] |

| Kv1.3 | 11.7 pM | 36 pM | [3][8][9] |

The toxicity of Margatoxin has also been quantified, although the venom of its source, Centruroides margaritatus, is considered to be of low toxicity to humans[10].

Table 3: Toxicity of Margatoxin

| Parameter | Value | Species | Reference |

| Median Lethal Dose (LD50) | 59.9 mg/kg | Not specified | [1] |

Experimental Protocols

The isolation and characterization of Margatoxin involve a multi-step process of chromatography and subsequent biochemical and electrophysiological analysis. The following protocols are based on the methodologies described in the scientific literature.

Purification of Native Margatoxin from Scorpion Venom

This protocol describes the general steps for isolating Margatoxin from the lyophilized venom of Centruroides margaritatus.

Workflow for Margatoxin Purification

Caption: Workflow for the purification of Margatoxin.

Methodology:

-

Venom Solubilization: Lyophilized venom of C. margaritatus is dissolved in a suitable aqueous solution, such as 10 mM trifluoroacetic acid (TFA)[11].

-

Centrifugation: The resuspended venom is centrifuged to pellet any insoluble material.

-

Initial Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The soluble venom is subjected to RP-HPLC on a C18 column. Elution is typically performed using a linear gradient of an organic solvent like acetonitrile in the presence of an ion-pairing agent like TFA[5][11].

-

Fraction Collection and Bioassay: Fractions are collected and screened for their ability to block Kv1.3 channels using electrophysiological techniques, such as patch-clamp on human T-lymphocytes[2][11].

-

Further Purification: The fractions exhibiting the highest activity are pooled and subjected to one or more additional rounds of RP-HPLC, often with a shallower gradient, to purify Margatoxin to homogeneity[11].

-

Characterization: The purified peptide is then characterized by mass spectrometry to determine its molecular weight and amino acid sequencing to confirm its primary structure[2].

Mechanism of Action and Signaling Pathway

Margatoxin exerts its biological effects by physically occluding the pore of voltage-gated potassium channels. It binds with high affinity to the external vestibule of the channel, thereby preventing the flux of potassium ions. This blockade of K+ efflux leads to a depolarization of the cell membrane.

In T-lymphocytes, the Kv1.3 channel plays a crucial role in maintaining the membrane potential. The sustained K+ efflux through Kv1.3 is necessary for the calcium influx required for T-cell activation and proliferation. By blocking Kv1.3, Margatoxin inhibits this process, leading to immunosuppression[1].

Signaling Pathway of Margatoxin-mediated T-Cell Inhibition

Caption: Inhibition of T-cell activation by Margatoxin.

Conclusion

Margatoxin, a peptide toxin from the venom of the scorpion Centruroides margaritatus, remains a critical tool in the study of voltage-gated potassium channels. Its high affinity for Kv1.1, Kv1.2, and Kv1.3 channels has facilitated a deeper understanding of their physiological and pathophysiological roles. While its lack of absolute selectivity for Kv1.3 requires careful consideration in experimental design, its potent inhibitory activity continues to make it a subject of interest for the development of novel immunomodulatory and therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this fascinating and powerful biomolecule.

References

- 1. Margatoxin - Wikipedia [en.wikipedia.org]

- 2. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Margatoxin | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 4. scielo.br [scielo.br]

- 5. An overview of some enzymes from buthid scorpion venoms from Colombia: Centruroides margaritatus, Tityus pachyurus, and Tityus n. sp. aff. metuendus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. euacademic.org [euacademic.org]

- 7. Margatoxin | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Unveiling Marginatoxin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological significance of marginatoxin, a potent potassium channel inhibitor derived from the venom of the Central American bark scorpion, Centruroides margaritatus. This document details the experimental protocols for its purification and characterization, presents quantitative data in a clear, tabular format, and visualizes key processes through detailed diagrams.

Introduction: The Discovery of a Potent T-Cell Modulator

This compound (MgTx) was first identified and isolated in 1993 from the venom of Centruroides margaritatus.[1] This peptide toxin emerged as a subject of significant scientific interest due to its potent and selective inhibition of voltage-gated potassium channels, particularly Kv1.3.[1] The Kv1.3 channel plays a crucial role in the activation and proliferation of T-lymphocytes, making this compound a valuable tool for immunological research and a potential lead compound for the development of novel immunosuppressive therapies.[2][3][4][5]

Physicochemical and Pharmacological Properties of this compound

This compound is a 39-amino-acid peptide with a molecular weight of approximately 4.2 kDa. Its primary structure and disulfide bridge arrangement are characteristic of the alpha-potassium toxin family. The table below summarizes the key quantitative data for this compound and other relevant toxins from C. margaritatus.

| Property | Value | Toxin | Target Channel(s) | Reference |

| Molecular Weight | ~4185 Da | This compound | Kv1.1, Kv1.2, Kv1.3 | [1] |

| Amino Acid Residues | 39 | This compound | Kv1.1, Kv1.2, Kv1.3 | [1] |

| Dissociation Constant (Kd) | 11.7 pM | This compound | Kv1.3 | [1] |

| 6.4 pM | This compound | Kv1.2 | [1] | |

| 4.2 nM | This compound | Kv1.1 | [1] | |

| Half-block Concentration | ~50 pM | This compound | Kv1.3 | [1] |

| Molecular Weight | 4792.88 Da | CmERG1 | hERG1 | [6] |

| IC50 | 3.4 ± 0.2 nM | CmERG1 | hERG1 | [6] |

| Molecular Weight | 2820 Da | Cm28 | Kv1.2, Kv1.3 | [7] |

| Dissociation Constant (Kd) | 0.96 nM | Cm28 | Kv1.2 | [7] |

| 1.3 nM | Cm28 | Kv1.3 | [7] |

Experimental Protocols: From Venom to Purified Toxin

The isolation of this compound from the crude venom of Centruroides margaritatus involves a multi-step purification process. The following protocols are based on established methodologies for the separation of peptide toxins from scorpion venom, including those used for other toxins from the same species.[7][8]

Venom Collection and Preparation

-

Venom Milking: Crude venom is obtained from adult Centruroides margaritatus specimens via electrical stimulation of the telson.

-

Solubilization: The collected venom is dissolved in deionized water or a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.7).

-

Clarification: The venom solution is centrifuged at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet any insoluble material. The supernatant, containing the soluble venom components, is carefully collected.

Multi-Step Chromatographic Purification

A three-step chromatographic procedure is employed to isolate this compound to homogeneity.

-

Column: A Sephadex G-50 or equivalent gel filtration column is equilibrated with a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.7).

-

Sample Loading: The soluble venom supernatant is loaded onto the column.

-

Elution: The venom components are separated based on their molecular size. Elution is carried out isocratically with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Fractions are collected and monitored for protein content (e.g., absorbance at 280 nm). Fractions containing peptides in the expected molecular weight range of this compound (~4 kDa) are pooled for the next purification step.

-

Column: A cation-exchange column, such as a CM-cellulose or equivalent, is equilibrated with a low ionic strength buffer (e.g., 20 mM ammonium acetate, pH 4.7).

-

Sample Loading: The pooled fractions from SEC are loaded onto the ion-exchange column.

-

Elution: A linear gradient of increasing ionic strength is applied to elute the bound peptides. For example, a gradient from 0 to 500 mM ammonium acetate over a specified time.

-

Fraction Collection and Analysis: Fractions are collected and assayed for their ability to inhibit Kv1.3 channels. Active fractions are pooled.

-

Column: A C18 reverse-phase analytical or semi-preparative column is used for the final purification step.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Elution: The active fractions from IEX are subjected to RP-HPLC. A linear gradient of increasing acetonitrile concentration (e.g., 0-60% of Mobile Phase B over 60 minutes) is used to separate the peptides based on their hydrophobicity.

-

Peak Collection and Purity Assessment: The peak corresponding to this compound is collected. The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Inhibition of T-Cell Activation

This compound exerts its biological effects by physically occluding the pore of voltage-gated potassium channels, primarily Kv1.3. In T-lymphocytes, the activity of Kv1.3 is critical for maintaining the negative membrane potential necessary for a sustained influx of calcium ions (Ca²⁺) following T-cell receptor (TCR) activation.[4][9] This sustained Ca²⁺ signal is a prerequisite for the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which ultimately leads to the transcription of genes responsible for T-cell proliferation and cytokine production.[4][10]

By blocking the Kv1.3 channel, this compound depolarizes the T-cell membrane, thereby reducing the driving force for Ca²⁺ entry through CRAC (Ca²⁺ release-activated Ca²⁺) channels.[9] This attenuation of the intracellular Ca²⁺ signal prevents the full activation of the calcineurin-NFAT pathway, resulting in the suppression of T-cell activation and proliferation.[4][11]

References

- 1. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rupress.org [rupress.org]

- 8. Characterization and Chemical Synthesis of Cm39 (α-KTx 4.8): A Scorpion Toxin That Inhibits Voltage-Gated K+ Channel KV1.2 and Small- and Intermediate-Conductance Ca2+-Activated K+ Channels KCa2.2 and KCa3.1 [mdpi.com]

- 9. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]

- 10. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Marginatoxin: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Marginatoxin, a potent peptide inhibitor of voltage-gated potassium channels. Due to a common ambiguity in nomenclature, this document clarifies the distinction between the obscure lignan "this compound" and the well-characterized scorpion peptide "Margatoxin" (MgTX), focusing exclusively on the latter as the subject of significant scientific interest. This guide details the chemical structure, molecular weight, and inhibitory activity of Margatoxin against various Kv channels. Furthermore, it presents detailed experimental protocols for its purification, chemical synthesis, and electrophysiological characterization, alongside a depiction of its role in the T-lymphocyte activation signaling pathway. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development investigating ion channel modulators.

Introduction: Clarification of "this compound" vs. "Margatoxin"

Initial database searches for "this compound" may yield ambiguous results, referring to at least two distinct molecules: a lignan (CAS 1422536-56-8) isolated from Bupleurum marginatum and a peptide toxin from scorpion venom. The lignan is poorly characterized in publicly available literature, making it a challenging subject for in-depth study.

In contrast, Margatoxin (MgTX) , a 39-amino acid peptide isolated from the venom of the Central American bark scorpion, Centruroides margaritatus, is a well-documented and extensively studied potassium channel blocker[1]. It is a potent inhibitor of the Kv1.3 voltage-gated potassium channel, which plays a crucial role in the activation and proliferation of T-lymphocytes. Given its significant biological activity and therapeutic potential, this guide will focus exclusively on Margatoxin (MgTX).

Chemical Structure and Molecular Properties

Margatoxin is a peptide toxin with a complex structure essential to its biological function. Its primary, secondary, and tertiary structures have been elucidated through a combination of amino acid sequencing, chemical synthesis, and structural biology techniques.

Physicochemical Properties

The key physicochemical properties of Margatoxin are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₇₈H₂₈₆N₅₂O₅₀S₇ | [2][3] |

| Molecular Weight | 4178.96 g/mol | [2] |

| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [2][4] |

| CAS Number | 145808-47-5 | [2][3] |

| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [2][4] |

| Appearance | White lyophilized solid | [5] |

| Solubility | Soluble in water and saline buffers | [2][5] |

Inhibitory Activity

Margatoxin is a high-affinity blocker of several voltage-gated potassium channels of the Kv1 subfamily. While it is most renowned for its potent inhibition of Kv1.3, it is not entirely selective. The table below presents a summary of its inhibitory constants (IC₅₀ and Kd) for various channels.

| Target Channel | Inhibitory Constant | Cell Type / Method | Reference |

| Kv1.3 | IC₅₀ = 36 pM | Not specified | [2][6][7] |

| Kd = 11.7 pM | Human peripheral lymphocytes | [1][8][9] | |

| Half-block ≈ 50 pM | Human T-lymphocytes | [10] | |

| IC₅₀ ≈ 1 nM | Xenopus Oocytes | [5] | |

| Kv1.2 | Kd = 6.4 pM | tsA201 cells (Patch-clamp) | [1][8][9] |

| Kv1.1 | Kd = 4.2 nM | tsA201 cells (Patch-clamp) | [1][8][9] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Margatoxin is the blockade of the Kv1.3 potassium channel, which is highly expressed in effector memory T-lymphocytes (TEM cells). The function of Kv1.3 in these cells is to help maintain a negative membrane potential, which is crucial for the sustained influx of Ca²⁺ ions required for T-cell activation and proliferation.

By physically occluding the pore of the Kv1.3 channel, Margatoxin prevents the efflux of K⁺ ions. This leads to membrane depolarization, which in turn reduces the electrochemical driving force for Ca²⁺ entry through store-operated Ca²⁺ channels (CRAC channels). The resulting decrease in intracellular Ca²⁺ concentration attenuates the activation of the Ca²⁺-dependent phosphatase, calcineurin. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. When NFAT remains phosphorylated, its translocation to the nucleus is inhibited, leading to a downstream suppression of gene transcription for crucial cytokines like Interleukin-2 (IL-2), which are essential for T-cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the purification, synthesis, and functional analysis of this compound.

Purification of Native this compound from Scorpion Venom

This protocol is adapted from the methods described for the initial isolation of Margatoxin.

Materials:

-

Lyophilized venom from Centruroides margaritatus

-

Sodium borate buffer (20 mM, pH 8.0)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Gel filtration column (e.g., Sephadex G-50)

-

Cation-exchange chromatography column (e.g., Carboxymethyl cellulose)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Spectrophotometer and mass spectrometer

Procedure:

-

Solubilization: Reconstitute the lyophilized venom in 20 mM sodium borate buffer, pH 8.0.

-

Gel Filtration Chromatography: Apply the solubilized venom to a Sephadex G-50 column equilibrated with the same buffer to separate components based on size. Collect fractions and monitor the absorbance at 280 nm.

-

Cation-Exchange Chromatography: Pool the fractions containing peptides in the expected molecular weight range (around 4 kDa) and apply them to a cation-exchange column. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

-

Reversed-Phase HPLC: Further purify the active fractions from the ion-exchange step by RP-HPLC on a C18 column. Use a gradient of acetonitrile in 0.1% TFA to elute the peptides.

-

Analysis: Collect the peaks and analyze them by mass spectrometry to identify the fraction with a mass corresponding to this compound (approx. 4179 Da). The purity can be confirmed by analytical HPLC.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the chemical synthesis of this compound based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine in DMF (20%)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Oxidative folding buffer

Procedure:

-

Resin Preparation: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HATU in the presence of DIEA.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Oxidative Folding: Purify the linear peptide by RP-HPLC. Induce the formation of the three disulfide bridges by dissolving the peptide in an oxidative folding buffer (e.g., a redox-shuffled buffer containing reduced and oxidized glutathione) at a low concentration to favor intramolecular disulfide bond formation.

-

Final Purification: Purify the correctly folded this compound by RP-HPLC.

Electrophysiological Analysis using Patch-Clamp

This protocol describes a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on Kv1.3 channels expressed in a heterologous system.

Materials:

-

HEK293 cells stably expressing human Kv1.3 channels

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg, 0.4 GTP-Na, pH 7.2

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate the Kv1.3-expressing HEK293 cells on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and form a giga-ohm seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv1.3 currents.

-

Toxin Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: Record the Kv1.3 currents at various time points after toxin application until a steady-state block is achieved.

-

Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Conclusion

This compound (MgTX) is a powerful pharmacological tool for studying the physiology and pathophysiology of Kv1.3 potassium channels. Its high affinity and well-characterized mechanism of action make it particularly valuable for research in immunology and for the development of novel therapeutics targeting T-cell-mediated autoimmune diseases. This guide provides a foundational resource for researchers, offering detailed information on its chemical properties, biological activity, and essential experimental protocols. Careful consideration of its cross-reactivity with other Kv channels, such as Kv1.2, is crucial for the accurate interpretation of experimental results.

References

- 1. Margatoxin - Wikipedia [en.wikipedia.org]

- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]

- 4. Regulation of Kv1.3 channels in activated human T lymphocytes by Ca(2+)-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction: Initial inquiries into the "Marginatoxin peptide family" have revealed a critical misclassification in existing literature. This guide clarifies that this compound is not a peptide but a lignan, a class of polyphenolic compounds found in plants. This document provides a comprehensive overview of this compound and related cytotoxic lignans isolated from plants of the Bupleurum genus. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound is a specific lignan isolated from the plant Bupleurum marginatum. Its chemical formula is C22H22O7. Lignans from Bupleurum species have demonstrated a range of biological activities, most notably cytotoxic and antioxidant effects, making them of significant interest for further investigation as potential therapeutic agents.

Quantitative Data: Cytotoxicity of this compound and Related Lignans

The cytotoxic activity of this compound and other lignans isolated from Bupleurum species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] The following tables summarize the available IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa | 52.7 | [3] |

| HepG2 | 16.14 | [3] | |

| Butyrolactone | HeLa | 41.3 | [3] |

| HepG2 | 12.90 | [3] |

Table 1: Cytotoxicity of Lignans from Bupleurum marginatum [3]

| Compound | A549 | HepG2 | U251 | Bcap-37 | MCF-7 | Reference |

| Saikolignanoside A | >100 | >100 | >100 | >100 | >100 | [4] |

| Compound 2 | >100 | >100 | >100 | >100 | >100 | [4] |

| Compound 3 | >100 | >100 | >100 | >100 | >100 | [4] |

| Compound 4 | >100 | >100 | >100 | >100 | >100 | [4] |

| Nortrachelogenin (5 ) | 38.45 | 42.17 | 51.62 | 45.33 | 49.81 | [4] |

| Compound 6 | >100 | >100 | >100 | >100 | >100 | [4] |

| Compound 7 | >100 | >100 | >100 | >100 | >100 | [4] |

| Compound 8 | >100 | >100 | >100 | >100 | >100 | [4] |

| Pinoresinol (9 ) | 34.27 | 49.72 | 48.60 | 47.09 | 42.78 | [3][4] |

| 5-Fluorouracil (Positive Control) | 28.52 | 35.61 | 31.47 | 29.85 | 33.16 | [4] |

Table 2: Cytotoxic Activities of Lignans from Bupleurum chinense (IC50, µM) [4]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, studies on related lignans from Bupleurum and other plants provide insights into their potential modes of action. Many lignans are known to exert their biological effects, including anticancer activities, through various mechanisms.[5]

Lignans can modulate signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6] For instance, some lignans have been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the regulation of Bcl-2 family proteins.[3] Furthermore, enterolignans, which are metabolites of dietary lignans, can interact with estrogen receptors, thereby influencing hormone-dependent cancers.[7][8] Some lignans may also suppress cancer cell migration and invasion by altering FAK-Src signaling.[3]

Based on the known activities of related lignans, a potential signaling pathway for this compound's cytotoxic effects is proposed below.

Caption: Potential signaling pathways affected by this compound.

Experimental Protocols

Isolation and Purification of Lignans from Bupleurum marginatum

The following is a general protocol for the isolation and purification of lignans, including this compound, from the aerial parts of Bupleurum marginatum. This protocol is based on methodologies described in the literature.[9][10][11][12]

-

Extraction:

-

The dried and powdered aerial parts of Bupleurum marginatum (15 kg) are extracted with 95% ethanol (3 x 50 L) under reflux for 2 hours for each extraction.[9]

-

The ethanol extract is then evaporated in vacuo to yield an aqueous residue.[9]

-

The aqueous residue is diluted with water and partitioned with ethyl acetate (EtOAc).[9]

-

-

Column Chromatography:

-

The EtOAc extract (100 g) is subjected to silica gel column chromatography.[9]

-

The column is eluted with a gradient of petroleum ether:acetone (from 20:1 to 1:1) to yield several fractions.[9]

-

Subfractions are further separated using silica gel column chromatography with a dichloromethane:methanol (CH2Cl2:MeOH) gradient (from 50:1 to 2:1).[9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification of the fractions is achieved by preparative HPLC. A C-18 semi-preparative HPLC column is often used with a suitable mobile phase, such as acetonitrile-water, to isolate the individual lignan compounds.[13]

-

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and cytotoxic lignans from the roots of Bupleurum chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. curetoday.com [curetoday.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bupleurum marginatum Wall.ex DC in Liver Fibrosis: Pharmacological Evaluation, Differential Proteomics, and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Margatoxin in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marginatoxin, a potent neurotoxin isolated from the venom of the scorpion Centruroides margaritatus, has garnered significant attention in the scientific community for its specific interaction with voltage-gated potassium (Kv) channels in neuronal cells. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental protocols utilized to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Mechanism of Action

This compound exerts its primary biological effect by acting as a potent blocker of voltage-gated potassium channels, with a particularly high affinity for the Kv1.3 channel subtype.[1][2] However, it is not entirely selective and has been shown to inhibit other Kv channels, including Kv1.2 and Kv1.1, at varying affinities.[1][3] The toxin physically occludes the ion conduction pore of the channel, thereby inhibiting the flow of potassium ions and altering the electrical properties of the neuron.[4] This blockade of Kv channels leads to a prolongation of the action potential duration, which in turn can enhance neurotransmitter release. For instance, this compound has been demonstrated to increase the release of acetylcholine in rat striatal slices.[5]

Quantitative Data on this compound Activity

The interaction of this compound with various Kv channels has been quantified through electrophysiological studies. The following tables summarize the key affinity and inhibitory data.

| Channel Subtype | Dissociation Constant (Kd) | Reference |

| Human Kv1.3 | 11.7 pM | [1] |

| Human Kv1.2 | 6.4 pM | [1] |

| Human Kv1.1 | 4.2 nM | [1] |

| Target | Concentration | Effect | Cell Type | Reference |

| Kv1.3 | 1 nM | 79% inhibition of outward current | HEK293 cells | [3] |

| Kv1.2 | 1 nM | Significant inhibition | HEK293 cells | [3] |

| Total K+ current | 100 pM | 10.1 ± 1.8% decrease in peak current | Nodose neurons | [6] |

| Acetylcholine Release | 100 nM | Concentration-dependent enhancement | Rat striatal slices | [5] |

Signaling Pathway of this compound Action

The primary mechanism of this compound does not involve a classical signaling cascade with secondary messengers. Instead, it directly modulates the electrical signaling of the neuron by physically blocking ion channels. This direct action, however, has downstream consequences on neuronal function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections provide comprehensive protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of toxins on ion channel function.[7][8]

Objective: To measure the effect of this compound on voltage-gated potassium currents in isolated neuronal cells.

Materials:

-

Neuronal cell culture (e.g., primary neurons or cell lines like HEK293 expressing specific Kv channels)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

-

This compound stock solution

Procedure:

-

Prepare neuronal cells on coverslips suitable for patch-clamp recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single, healthy-looking neuron with the patch pipette under visual control.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

-

Record baseline currents in the absence of the toxin.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the toxin.

-

Analyze the data to determine the percentage of current inhibition and the effect on channel gating properties.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of this compound on neuronal cells.[9][10]

Objective: To determine the concentration-dependent effect of this compound on the viability of neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without toxin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration in response to this compound.[11][12][13]

Objective: To determine if this compound induces changes in intracellular calcium levels in neuronal cells.

Materials:

-

Neuronal cells cultured on glass-bottom dishes

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Imaging buffer (e.g., HBSS)

-

This compound stock solution

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

Load the cultured neuronal cells with a calcium indicator dye by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.

-

Wash the cells with imaging buffer to remove excess dye.

-

Mount the dish on the microscope stage and acquire baseline fluorescence images. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).

-

Add this compound to the imaging chamber at the desired concentration.

-

Continuously record fluorescence images to monitor changes in intracellular calcium levels over time.

-

Analyze the images to quantify the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths, which corresponds to changes in intracellular calcium concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the role of Kv1.x channels in neuronal function. Its high affinity and specific blocking action make it a powerful probe for investigating the physiological and pathological roles of these channels. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate effects of this compound on neuronal cells, contributing to a deeper understanding of neuronal excitability and synaptic transmission, and potentially paving the way for the development of novel therapeutic agents.

References

- 1. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Voltage-gated, margatoxin-sensitive potassium channels, but not calcium-gated, iberiotoxin-sensitive potassium channels modulate acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Marginatoxin as a Selective Kv1.3 Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marginatoxin (MgTx), a peptide toxin isolated from the venom of the scorpion Centruroides margaritatus, has long been utilized as a high-affinity blocker of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T-lymphocyte activation, making it a prime target for immunosuppressive therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. While frequently cited for its selectivity, a growing body of evidence demonstrates that this compound also potently inhibits other Kv channel subtypes, particularly Kv1.2 and, to a lesser extent, Kv1.1. This guide provides a comprehensive technical overview of this compound, its mechanism of action, its nuanced selectivity profile, and detailed experimental protocols for its characterization.

Introduction: The Kv1.3 Channel as a Therapeutic Target

The voltage-gated potassium channel Kv1.3 is a member of the Shaker family of ion channels. In T-lymphocytes, Kv1.3 plays a critical role in maintaining the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation. This calcium signaling cascade is essential for T-cell proliferation, cytokine production, and effector functions.[1][2][3] Effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, are particularly dependent on Kv1.3 for their activation.[1][4] Consequently, selective blockade of Kv1.3 is a promising therapeutic strategy to dampen pathological immune responses while potentially sparing other immune cell functions.

This compound: Mechanism of Action

This compound is a 39-amino acid peptide that acts as a pore blocker of the Kv1.3 channel. It physically occludes the outer vestibule of the channel, thereby preventing the passage of potassium ions. The binding of this compound is characterized by a slow on-rate and an even slower off-rate, leading to a prolonged blockade of channel function. The interaction is primarily mediated by electrostatic interactions between basic residues on the toxin and acidic residues in the channel's pore region.

The Nuance of Selectivity: this compound's Activity on Other Kv Channels

While initially lauded for its selectivity for Kv1.3, comprehensive electrophysiological studies have revealed that this compound is a non-selective inhibitor of human Kv1 channels. It exhibits high affinity for both Kv1.3 and Kv1.2, with a somewhat lower affinity for Kv1.1. This lack of selectivity is a critical consideration for researchers using this compound as a pharmacological tool to probe the function of Kv1.3, as effects attributed solely to Kv1.3 inhibition may be confounded by the blockade of other Kv channels.

Quantitative Data Presentation

The following tables summarize the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various Kv channel subtypes. These values have been compiled from multiple studies and highlight the variability that can arise from different experimental systems and conditions.

Table 1: Binding Affinity (Kd) of this compound for Kv Channels

| Channel Subtype | Reported Kd (pM) | Experimental System | Reference |

| hKv1.3 | 11.7 | Patch-clamp on L929 cells | [5] |

| hKv1.2 | 6.4 | Patch-clamp on L929 cells | [5] |

| hKv1.1 | 4200 | Patch-clamp on L929 cells | [5] |

Table 2: Inhibitory Concentration (IC50) of this compound for Kv Channels

| Channel Subtype | Reported IC50 | Experimental System | Reference |

| hKv1.3 | ~230 pM | Rb+ flux in HEK cells | [6] |

| hKv1.3 | ~110 pM | Rb+ flux in CHO cells | [6] |

| rKv1.3 | ~1 nM | Electrophysiology in Xenopus oocytes | [1] |

| rKv1.2 | ~14 nM | Electrophysiology in Xenopus oocytes | [1] |

| rKv1.1 | Not specified | Not specified | |

| hKv1.6 | ~22 nM | Electrophysiology in Xenopus oocytes | [1] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Kv1.3 Inhibition Assay

This protocol outlines the measurement of Kv1.3 channel inhibition by this compound using the whole-cell patch-clamp technique in a cell line stably expressing the human Kv1.3 channel (e.g., CHO or HEK293 cells).

Materials:

-

CHO or HEK293 cells stably expressing hKv1.3

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH 7.2 with KOH)[7]

-

This compound stock solution (in external solution)

-

Patch pipettes (2-4 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Culture cells expressing hKv1.3 on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30-60 seconds) to allow for recovery from inactivation.[7]

-

Record a stable baseline current for several minutes.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Continue recording until the inhibitory effect of this compound reaches a steady state.

-

To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.

-

Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Radioligand Binding Assay for Kv1.3

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the Kv1.3 channel using a radiolabeled ligand (e.g., 125I-labeled Kv1.3 binder).

Materials:

-

Cell membranes prepared from cells expressing hKv1.3

-

Radiolabeled ligand (e.g., 125I-ShK)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare cell membranes from a cell line overexpressing hKv1.3.

-

In a 96-well plate, add a fixed amount of cell membranes to each well.

-

Add a range of concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

For total binding, add only the radiolabeled ligand and membranes.

-

For non-specific binding, add a high concentration of an unlabeled Kv1.3 blocker in addition to the radiolabeled ligand and membranes.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: T-Cell activation signaling pathway highlighting the role of Kv1.3.

Experimental Workflows

Caption: Workflow for whole-cell patch clamp electrophysiology.

Caption: Workflow for radioligand binding assay.

Conclusion

This compound remains a valuable pharmacological tool for studying Kv channels. However, its characterization as a non-selective blocker of Kv1.2 and Kv1.3 necessitates careful experimental design and interpretation of results. Researchers aiming to specifically probe the function of Kv1.3 should consider using more selective blockers or employing genetic knockout/knockdown approaches in parallel. This guide provides the necessary technical information for the effective and informed use of this compound in research and drug discovery, emphasizing the critical importance of understanding its full pharmacological profile.

References

- 1. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium channels Kv1.3 and KCa3.1 cooperatively and compensatorily regulate antigen-specific memory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Kv1.3 channels regulate synaptic transmission in the nucleus of solitary tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physiological Effects of Marginatoxin in vivo

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative in vivo data for Marginatoxin, including but not limited to LD50 values, pharmacokinetic profiles, and detailed dose-response studies in animal models, remains largely unavailable in the public domain. The information presented herein is based on the known mechanism of action of this compound and its effects observed in in vitro studies, with inferences made about potential in vivo physiological consequences. This guide will be updated as more specific in vivo data becomes available.

Executive Summary

This compound (MgTx) is a potent neurotoxin isolated from the venom of the scorpion Centruroides marginatus. It is a well-characterized blocker of voltage-gated potassium (Kv) channels, with significant activity against Kv1.2 and Kv1.3 channels, and to a lesser extent, Kv1.1 channels. This lack of selectivity is a critical consideration for interpreting its physiological effects. The primary mechanism of action of this compound is the physical occlusion of the ion conduction pore of these channels, thereby inhibiting potassium ion efflux. Given the widespread distribution and physiological importance of Kv1 channels in various tissues, including the nervous, immune, and cardiovascular systems, the in vivo administration of this compound is expected to elicit a complex and multifaceted physiological response. This document aims to provide a detailed technical overview of the known and anticipated physiological effects of this compound in vivo, based on its established pharmacology.

Quantitative Data

Due to the absence of specific in vivo toxicological and pharmacokinetic studies in the available literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are advised to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters in their specific animal models.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the in vivo study of this compound. These are based on standard methodologies for similar peptide toxins.

Animal Models

The choice of animal model will depend on the research question. Common models for studying the effects of ion channel modulators include:

-

Rodents (mice, rats): For general toxicology, pharmacokinetics, and efficacy studies in models of autoimmune disease or cancer.

-

Non-human primates: For preclinical safety and efficacy studies where a closer physiological correlate to humans is required.

Administration Routes

The route of administration will influence the pharmacokinetic and pharmacodynamic profile of this compound. Potential routes include:

-

Intravenous (IV): For rapid systemic distribution and precise dose control.

-

Subcutaneous (SC): For slower, more sustained absorption.

-

Intraperitoneal (IP): Commonly used in rodent studies for systemic administration.

-

Direct tissue injection: For localized effects, such as intratumoral injection in cancer models.

General Protocol for Assessing in vivo Effects

-

Animal Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

-

Dose Preparation: this compound should be reconstituted in a sterile, physiologically compatible buffer (e.g., sterile saline).

-

Administration: Administer the selected dose of this compound via the chosen route. A vehicle control group should be included.

-

Monitoring: Observe animals for clinical signs of toxicity at regular intervals. Parameters to monitor include, but are not limited to:

-

General activity and behavior

-

Respiratory rate

-

Cardiovascular parameters (e.g., heart rate, blood pressure via telemetry)

-

Neurological signs (e.g., tremors, ataxia)

-

-

Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and cytokine profiling. Tissues of interest can be collected at the end of the study for histopathological analysis or further molecular assays.

Signaling Pathways and Logical Relationships

The primary molecular targets of this compound are Kv1.1, Kv1.2, and Kv1.3 channels. The blockade of these channels leads to a reduction in the outward potassium current, resulting in membrane depolarization. The physiological consequences of this action are tissue-dependent.

Caption: this compound blocks Kv1.1, Kv1.2, and Kv1.3 channels, leading to downstream physiological effects.

Immunomodulatory Effects

Kv1.3 channels are highly expressed on activated T-lymphocytes and are crucial for maintaining the membrane potential required for sustained calcium influx and subsequent activation, proliferation, and cytokine release.

Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.

Neurological Effects

Kv1.1 and Kv1.2 channels are prominently expressed in the central and peripheral nervous systems, where they play a key role in regulating neuronal excitability and neurotransmitter release. Blockade of these channels by this compound can lead to hyperexcitability, potentially causing tremors, ataxia, and seizures at higher doses.

Effects on Cancer Cells

Some cancer cells have been shown to upregulate the expression of Kv channels, including Kv1.3, to support their proliferation and migration. By blocking these channels, this compound may have anti-proliferative effects on certain types of cancer.

Caption: A generalized workflow for evaluating the in vivo anti-tumor effects of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for studying the physiological roles of Kv1.1, Kv1.2, and Kv1.3 channels. Its potential therapeutic applications in immunology and oncology warrant further investigation. However, the lack of selectivity and the scarcity of in vivo data are significant hurdles. Future research should focus on:

-

Comprehensive in vivo toxicology and pharmacokinetic studies: To establish a safety profile and guide dose selection for efficacy studies.

-

Efficacy studies in relevant animal models: To explore the therapeutic potential of this compound in autoimmune diseases and cancer.

-

Development of more selective analogs: To dissect the specific contributions of each Kv channel subtype to the observed physiological effects and to develop safer therapeutic candidates.

This document provides a foundational understanding of the anticipated in vivo physiological effects of this compound. It is imperative that researchers conduct thorough, well-controlled in vivo experiments to validate these hypotheses and to fully characterize the complex biological activities of this potent scorpion toxin.

An In-depth Technical Guide to Marginatoxin Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marginatoxin (MgTx), a 35-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent neurotoxin that acts on voltage-gated potassium (Kv) channels. It belongs to the α-KTx family of scorpion toxins, which are characterized by a conserved structural scaffold and their ability to physically occlude the ion conduction pore of Kv channels. The primary target of this compound is the Kv1.3 channel, a protein crucial for regulating the membrane potential of various cell types, most notably effector memory T-lymphocytes. This property makes MgTx and other Kv1.3 blockers significant tools in immunological research and potential therapeutic agents for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][2] However, a comprehensive understanding of its binding characteristics reveals a more complex pharmacological profile. This guide provides a detailed overview of the binding affinity, selectivity, and kinetics of this compound, along with standardized protocols for its characterization.

Mechanism of Action

This compound functions as a high-affinity pore blocker of specific voltage-gated potassium channels. Structurally, it adopts a well-defined conformation stabilized by disulfide bridges, which presents a key lysine residue into the external vestibule of the channel pore. This interaction physically occludes the passage of potassium ions, thereby inhibiting the channel's function of repolarizing the cell membrane. This blockade of outward K+ current leads to membrane depolarization, which can have profound effects on cellular excitability and signaling cascades.

Receptor Binding Affinity and Selectivity

While this compound is widely used as a selective inhibitor of Kv1.3, detailed electrophysiological studies have demonstrated that it is a potent but non-selective blocker that also inhibits other Kv channel subtypes with high affinity.[3] Understanding this selectivity profile is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for various Kv channel subtypes has been quantified using techniques such as patch-clamp electrophysiology, which measures the functional inhibition of the channel currents. The equilibrium dissociation constant (Kd) is a direct measure of affinity, with lower values indicating a stronger interaction.

| Target Channel | Host System | Method | Affinity Constant (Kd / IC₅₀) | Reference |

| Human Kv1.3 | Human Lymphocytes | Patch-Clamp | 11.7 pM (Kd) | [3] |

| Human Kv1.2 | L929 Cells | Patch-Clamp | 6.4 pM (Kd) | [3] |

| Mouse Kv1.1 | L929 Cells | Patch-Clamp | 4.2 nM (Kd) | [3] |

| Human Kv1.3 | HEK293 Cells | Patch-Clamp | 4.4 nM (IC₅₀) | [4] |

| Human Kv1.2 | HEK293 Cells | Patch-Clamp | ~63% inhibition at 1 nM | [5] |

Table 1: Summary of this compound Binding Affinity Data.

As the data indicates, this compound binds to both Kv1.3 and Kv1.2 with similar, picomolar affinity, making it a non-selective inhibitor for these two channels.[3] Its affinity for Kv1.1 is significantly lower, in the nanomolar range.[3] This lack of selectivity is a crucial consideration in studies aiming to elucidate the specific role of Kv1.3.[3]

Binding Kinetics

The kinetics of binding—the rates of association (k-on) and dissociation (k-off)—determine the time course of target engagement and provide deeper insights into the drug-receptor interaction than affinity constants alone. A slow dissociation rate, often described by a long "residence time" (1/k-off), can lead to a prolonged duration of action in vivo.[6]

Data Presentation: Quantitative Binding Kinetics

Kinetic data for this compound is less commonly reported than affinity data but is essential for a complete pharmacological profile.

| Parameter | Value | Method | Reference |

| Association (t₁/₂ on) | ~10.9 minutes (for 50% block) | Patch-Clamp | [5] |

| Dissociation (t₁/₂ off) | ~2 hours | Patch-Clamp | [5] |

Table 2: Summary of this compound Binding Kinetics at the Kv1.3 Channel.

The binding kinetics of this compound are characterized by a slow association rate and an even slower dissociation rate.[5] This long residence time of approximately two hours implies that once bound, the toxin remains engaged with the channel for a significant period, leading to sustained inhibition.[5]

Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust and well-defined experimental methodologies. Below are detailed protocols for two primary techniques used to characterize this compound's interaction with Kv channels.

A. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell, allowing for the functional assessment of channel inhibition.

Objective: To determine the IC₅₀ value of this compound for a specific Kv channel subtype expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cells stably or transiently expressing the target Kv channel (e.g., CHO-Kv1.3).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

-

Intracellular (pipette) solution: (in mM) 145 KF, 2 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2.[7]

-

This compound stock solution and serial dilutions.

Methodology:

-

Cell Preparation: Plate cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.

-

Voltage Protocol & Recording:

-

Compound Application: Perfuse the bath with the extracellular solution containing a known concentration of this compound.

-

Inhibition Measurement: Continue recording currents using the same voltage protocol until the inhibitory effect of the toxin reaches a steady state.

-

Dose-Response Curve: Repeat steps 5-7 with a range of this compound concentrations. Plot the percentage of current inhibition against the log of the toxin concentration and fit the data with a Hill equation to determine the IC₅₀ value.

-

Data Analysis: Current amplitudes are measured at the peak of the depolarizing step. The percentage of inhibition is calculated as (1 - (I_MgTx / I_Control)) * 100.

Caption: Workflow for determining IC₅₀ via whole-cell patch-clamp.

B. Competitive Radioligand Binding Assay

This biochemical assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Objective: To determine the inhibition constant (Ki) of this compound for the Kv1.3 channel.

Materials:

-

Membrane preparation from cells or tissues expressing a high density of Kv1.3 channels.

-

A suitable radiolabeled ligand that binds to Kv1.3 (e.g., ¹²⁵I-labeled ShK toxin, as a surrogate high-affinity blocker).

-

Unlabeled this compound.

-

Binding buffer: (e.g., 50mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[9]

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells/tissues in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in binding buffer.[9] Determine protein concentration using a standard assay (e.g., BCA).[9]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + radioligand.

-

Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competitor.

-

Competition: Membrane preparation + radioligand + serial dilutions of this compound.

-

-

Incubation: Add the components to the wells (typically membranes, then unlabeled competitor/Marginatoxin, then radioligand).[9] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[9]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

The blockade of Kv1.3 channels by this compound has significant consequences for cellular function, particularly in T-lymphocytes, where Kv1.3 plays a dominant role in maintaining the membrane potential.

Role in T-Cell Activation:

-

T-Cell Receptor (TCR) Stimulation: Antigen presentation to the TCR initiates a signaling cascade leading to the release of Ca²⁺ from intracellular stores (endoplasmic reticulum).

-

CRAC Channel Opening: Depletion of intracellular Ca²⁺ stores triggers the opening of store-operated Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, allowing Ca²⁺ to flow into the cell.

-

Role of Kv1.3: This influx of positive charge (Ca²⁺) would quickly depolarize the cell membrane, weakening the electrochemical gradient that drives further Ca²⁺ entry. Kv1.3 channels are activated by this depolarization, allowing an efflux of K⁺ ions that repolarizes the membrane.

-

Sustained Calcium Signal: By repolarizing the membrane, Kv1.3 channels maintain the negative membrane potential required for a sustained influx of Ca²⁺ through CRAC channels.

-

NFAT Activation: The sustained high intracellular Ca²⁺ concentration activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate the transcription of genes required for T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[10]

-

Effect of this compound: By blocking Kv1.3, this compound prevents the K⁺ efflux needed to maintain the membrane potential. The cell depolarizes, the driving force for Ca²⁺ entry is diminished, the sustained Ca²⁺ signal is lost, and the NFAT activation pathway is suppressed.[11] This ultimately leads to the inhibition of T-cell activation and proliferation.[2][11] More recent research also suggests a novel regulatory mechanism where Kv1.3 blockade can modulate CD8+ T-cell differentiation through the PD-1/Blimp-1 signaling pathway.[12][13]

Caption: Downstream effects of Kv1.3 blockade by this compound in T-cells.

Conclusion

This compound is a powerful pharmacological tool for studying voltage-gated potassium channels. It exhibits extremely high, picomolar affinity for both Kv1.3 and Kv1.2 channels, coupled with slow binding and dissociation kinetics that result in a prolonged inhibitory effect. While it is often used in the context of Kv1.3 research, its lack of selectivity between Kv1.3 and Kv1.2 is a critical factor that must be considered in experimental design and data interpretation. The detailed protocols and pathway diagrams provided in this guide offer a framework for the rigorous characterization of this compound and similar ion channel modulators, facilitating robust and reproducible research for academic and drug development professionals.

References

- 1. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel spider toxin as a selective antagonist of the Kv1 subfamily of voltage-gated potassium channels through gating modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. excelleratebio.com [excelleratebio.com]

- 7. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Blockade of Kv1.3 potassium channel inhibits CD8+ T cell-mediated neuroinflammation via PD-1/Blimp-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Marginatoxin: An Inquiry into its Toxicological Profile Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of available scientific databases and literature, a detailed toxicological profile, including the median lethal dose (LD50), for Marginatoxin remains elusive. This gap in knowledge highlights a significant area for future research in the field of toxinology.

This compound is a toxin presumed to be produced by marine snails of the Marginella genus, a group of predatory gastropods. While the venoms of other marine snails, such as cone snails (Conotoxins), have been extensively studied for their potent and pharmacologically active compounds, information regarding the specific toxins of Marginella species is scarce.

Our investigation to fulfill the request for an in-depth technical guide on this compound involved a multi-faceted search strategy. Initial queries for the toxicological profile and LD50 of this compound did not yield any specific data. Subsequent searches broadening the scope to include the source organism (Marginella species), related toxins from Conoidean snails, and the potential chemical class and mechanism of action of this compound also failed to provide the necessary information to construct the requested document.

The absence of publicly available data on this compound's toxicological properties, including its effects on biological systems, mechanism of action, and specific lethal dosage in various animal models, prevents the creation of a comprehensive technical guide. No experimental protocols for determining its LD50 or diagrams of its signaling pathways can be generated without this foundational information.

This lack of information underscores the vast and largely unexplored biochemical diversity within marine ecosystems. The toxins produced by many marine organisms, including numerous species of venomous snails, have yet to be isolated, characterized, and studied for their toxicological and potential pharmacological properties.